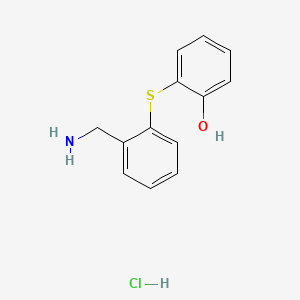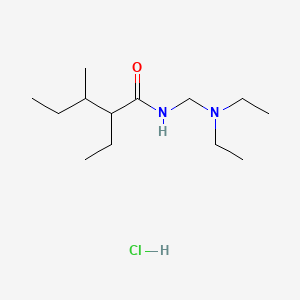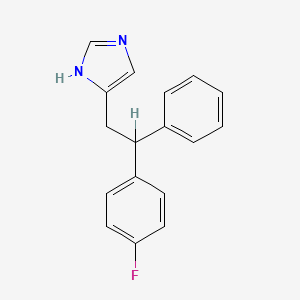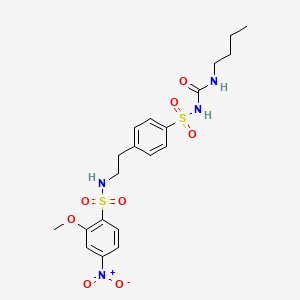
Zervamicin iia
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La zervamicina iia es un antibiótico peptídico perteneciente a la familia de los peptaiboles. Se aísla del hongo Emericellopsis salmosynnemata y es conocida por sus propiedades antimicrobianas, particularmente contra las bacterias Gram-positivas. La zervamicina iia se caracteriza por su capacidad para formar canales iónicos en las membranas lipídicas, lo que altera el equilibrio electroquímico de las células, lo que lleva a su muerte .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de zervamicina iia implica la elongación escalonada de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso típicamente comienza desde el C-terminal y avanza hacia el N-terminal. Los reactivos clave utilizados en esta síntesis incluyen el hexafluorofosfato de benzo-triazol-1-yloxi-tris(dimetilamino)fosfonio (BOP) como agente activador y la diisopropiletilamina (DIPEA) como base .
Métodos de Producción Industrial
La producción industrial de zervamicina iia se puede lograr mediante la fermentación del hongo Emericellopsis salmosynnemata en un medio sintético bien definido. El medio se enriquece con isótopos estables para producir zervamicina iia marcada isotópicamente, que es útil para diversas aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
La zervamicina iia se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad y actividad.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones químicas de zervamicina iia incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad del péptido .
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con actividad antimicrobiana y estabilidad mejoradas. Estas modificaciones pueden conducir al desarrollo de nuevos antibióticos con propiedades farmacológicas mejoradas .
Aplicaciones Científicas De Investigación
La zervamicina iia tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La zervamicina iia ejerce sus efectos formando canales iónicos en las membranas lipídicas de las células diana. Esto altera el equilibrio electroquímico, lo que lleva a la muerte celular. El péptido adopta una conformación helicoidal cuando se acerca a la interfaz bicapa/agua, y el modelo de barril-estaca es la organización preferida de los poros . Los objetivos moleculares incluyen las bicapas lipídicas de las membranas celulares bacterianas, y las vías involucradas están relacionadas con la permeabilidad iónica y la alteración del potencial de membrana .
Comparación Con Compuestos Similares
Compuestos Similares
Zervamicina iib: Otro miembro de la familia de los peptaiboles, que difiere de la zervamicina iia solo en un residuo de aminoácido en la cuarta posición.
Alamethicina: Un peptaibol bien estudiado conocido por su capacidad para formar canales iónicos dependientes del voltaje en las membranas lipídicas.
Emericellipsina: Otro péptido antimicrobiano producido por especies de Emericellopsis, conocido por sus propiedades de alteración de la membrana.
Unicidad
La zervamicina iia es única debido a su secuencia específica de aminoácidos y su capacidad para formar canales iónicos estables en las membranas lipídicas. Su menor requerimiento de dosis para la actividad antimicrobiana en comparación con la zervamicina iib la convierte en una candidata más potente para aplicaciones terapéuticas .
Propiedades
Número CAS |
79395-86-1 |
|---|---|
Fórmula molecular |
C89H138N19O22+ |
Peso molecular |
1826.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-2-[[1-[(1R,2S)-2-carbamoyl-1-(1-hydroxy-3-phenylpropan-2-yl)pyrrolidin-1-ium-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C89H137N19O22/c1-19-47(5)67(98-71(117)61(94-50(8)111)39-52-42-93-57-30-25-24-29-56(52)57)77(123)96-59(33-35-66(91)115)72(118)101-86(11,12)81(127)100-68(48(6)20-2)78(124)99-69(49(7)110)79(125)105-85(9,10)80(126)97-60(37-46(3)4)74(120)103-88(15,16)82(128)106-43-54(112)40-62(106)75(121)95-58(32-34-65(90)114)73(119)102-87(13,14)83(129)107-44-55(113)41-63(107)76(122)104-89(17,18)84(130)108(36-26-31-64(108)70(92)116)53(45-109)38-51-27-22-21-23-28-51/h21-25,27-30,42,46-49,53-55,58-64,67-69,93,109-110,112-113H,19-20,26,31-41,43-45H2,1-18H3,(H17-,90,91,92,94,95,96,97,98,99,100,101,102,103,104,105,111,114,115,116,117,118,119,120,121,122,123,124,125,126,127)/p+1/t47-,48-,49+,53?,54+,55+,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,108+/m0/s1 |
Clave InChI |
DRBLMTOLAHVBGB-CKVKIVNWSA-O |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)[N@+]3(CCC[C@H]3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)[N+]3(CCCC3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
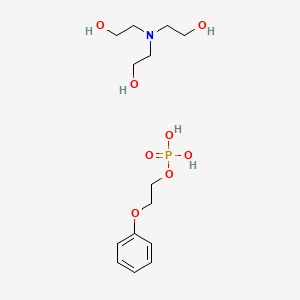
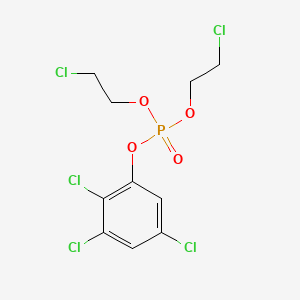
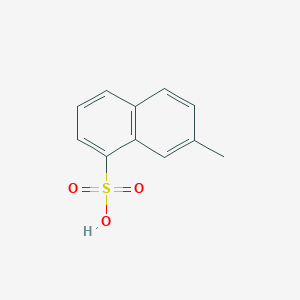
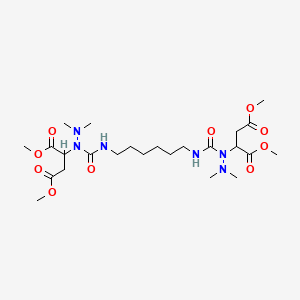
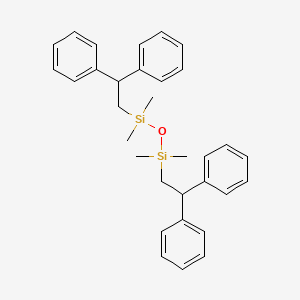
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)


